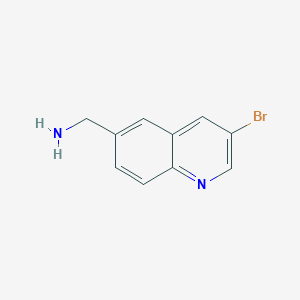

(3-Bromoquinolin-6-yl)methanamine

Descripción general

Descripción

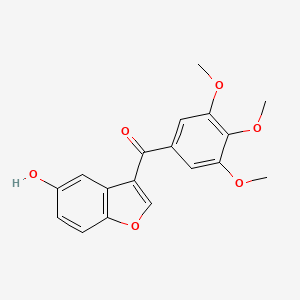

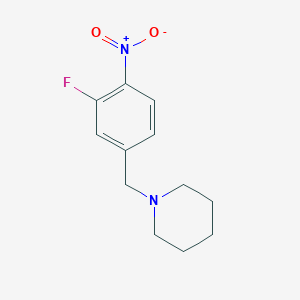

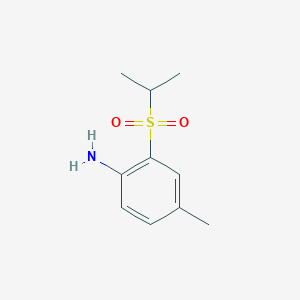

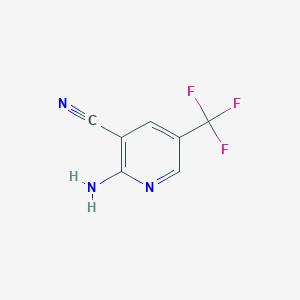

“(3-Bromoquinolin-6-yl)methanamine” is a chemical compound with the CAS Number: 1268261-09-1 . It has a molecular weight of 237.1 and its IUPAC name is (3-bromo-6-quinolinyl)methanamine . It is a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The molecule contains a total of 23 bonds, including 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, and 11 aromatic bonds . It also features 2 six-membered rings, 1 ten-membered ring, 1 primary aliphatic amine, and 1 pyridine .

Physical And Chemical Properties Analysis

“(3-Bromoquinolin-6-yl)methanamine” is a pale-yellow to yellow-brown solid . It has a molecular weight of 237.1 and its storage temperature is 2-8°C .

Aplicaciones Científicas De Investigación

Antimicrobial Activities

(3-Bromoquinolin-6-yl)methanamine and its derivatives have been explored for antimicrobial applications. For instance, derivatives synthesized from 4-methoxyaniline have demonstrated moderate to very good antibacterial and antifungal activities against pathogenic strains, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).

Antitumor Activity

Research on mono-, bis-, and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines, including those with ferrocene-containing derivatives, has shown in vitro antitumor activity against various human cancer cell lines (Károlyi et al., 2012).

Application in Transfer Hydrogenation Reactions

(3-Bromoquinolin-6-yl)methanamine derivatives have been used in transfer hydrogenation reactions with quinazoline-based ruthenium complexes. These catalysts have demonstrated excellent conversions and high turnover frequency values in hydrogenation processes (Karabuğa et al., 2015).

Synthesis of Quinoline Derivatives

The compound has been involved in the efficient and selective synthesis of various quinoline derivatives. This includes the bromination reaction of tetrahydroquinoline, leading to the production of tribromoquinoline and dibromo-tetrahydroquinoline (Şahin et al., 2008).

Water Oxidation Research

(3-Bromoquinolin-6-yl)methanamine-based mononuclear ruthenium complexes with pentadentate ligands have been synthesized for studying water oxidation processes. These studies provide insights into the redox potential and activity for water oxidation (Vennampalli et al., 2014).

Palladium-Catalyzed Nitration

The compound is also involved in palladium-catalyzed nitration processes. For instance, palladium-catalyzed nitration of 8-methylquinolines with t-BuONO has been developed, leading to the formation of nitromethylquinolines (Zhang et al., 2015).

Safety And Hazards

The safety information for “(3-Bromoquinolin-6-yl)methanamine” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

(3-bromoquinolin-6-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c11-9-4-8-3-7(5-12)1-2-10(8)13-6-9/h1-4,6H,5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQGLKFHQVSJEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1CN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromoquinolin-6-yl)methanamine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid, 2-ethyl 5-(phenylmethyl) ester](/img/structure/B1400416.png)

![(2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1400422.png)